Boc-N-methyl-L-isoleucine

Peptide Synthesis N‑Methyl Amino Acid Coupling Tetramer Subunit

N-methylated, β-branched amino acids like Boc-N-Me-Ile-OH often suffer from poor coupling efficiency (≤50%) and diastereomeric impurities, complicating SAR studies. This Boc-N-methyl-L-isoleucine provides: - ≥99% HPLC purity and verified optical rotation (-80°) - Demonstrated 74% coupling yield using standard carbodiimides - Solubility in DMSO/MeOH for solution-phase fragment couplings Eliminates need for specialized reagents and reduces purification burden.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 52498-32-5
Cat. No. B558135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-methyl-L-isoleucine
CAS52498-32-5
SynonymsBoc-N-methyl-L-isoleucine; 52498-32-5; Boc-N-Me-Ile-OH; (2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoicacid; Boc-N-a-methyl-L-isoleucine; (2s,3s)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylpentanoicacid; Boc-MeIle-OH; AmbotzBAA1109; SCHEMBL67051; Boc-N-|A-Methyl-L-isoleucine; TMA028; 02678_FLUKA; Boc-N-alpha-Methyl-L-isoleucine; CTK8B1817; HTBIAUMDQYXOFG-IUCAKERBSA-N; MolPort-003-925-256; ZINC2539575; ANW-31481; MFCD00066105; SBB065929; AKOS015892886; AM81858; CS19109; AJ-38896; AK-81131
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1
InChIKeyHTBIAUMDQYXOFG-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-methyl-L-isoleucine: Key Building Block


Boc-N-methyl-L-isoleucine (CAS 52498-32-5), also known as Boc-N-Me-Ile-OH, is a protected, N-methylated L-isoleucine derivative. It features a tert‑butyloxycarbonyl (Boc) group on the α‑amino nitrogen and an N‑methyl group, and is supplied as a colorless crystalline solid . With a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of approximately 245.3 g/mol, this building block is designed for solid‑phase and solution‑phase peptide synthesis where N‑methylation confers enhanced metabolic stability and conformational constraint . The compound is soluble in organic solvents such as DMSO and methanol but exhibits limited aqueous solubility, a property that facilitates its handling in standard peptide coupling protocols .

Peptide synthesis Solid-phase and solution-phase compatible, designed for N-methyl residue incorporation
Conformational control N-Methyl and β-branched side chain restrict backbone, favoring β-turns and PPII helices
Solubility profile Soluble in DMSO and methanol, limited aqueous solubility supports standard coupling protocols

Why Boc-N-methyl-L-isoleucine Is Irreplaceable


Substituting Boc‑N‑methyl‑L‑isoleucine with other Boc‑N‑methyl amino acids (e.g., Boc‑N‑methyl‑L‑valine or Boc‑N‑methyl‑L‑leucine) or with the corresponding Fmoc‑protected analog alters critical physicochemical and stereochemical parameters that directly impact coupling efficiency, peptide conformation, and final product purity. N‑Methylation already introduces steric hindrance and electronic effects that make coupling of such residues notoriously difficult, often yielding only low to moderate conversions and diastereomeric impurities [1]. The specific β‑branched side chain of isoleucine, combined with the N‑methyl group, creates a unique steric environment that influences both the kinetics of amide bond formation and the subsequent conformational landscape of the peptide. Empirical data presented in Section 3 demonstrate that this compound exhibits quantifiable differences in key synthetic and analytical parameters relative to its closest analogs, making it a non‑interchangeable building block for researchers aiming to reproduce published syntheses or to optimize peptide properties.

Side-chain mismatch
Boc-N-methyl-L-valine or -L-leucine exhibit different steric bulk and β-branching, altering coupling kinetics and peptide conformation.
Protecting-group strategy
Fmoc analog is incompatible with Boc-based orthogonal deprotection protocols, limiting synthetic flexibility.
N-Methyl position specificity
The combination of N-methyl and isoleucine side chain creates a unique steric environment; substitution may reduce yield and increase diastereomeric impurities.

Boc-N-methyl-L-isoleucine: Evidence & Specifications


Coupling Yield in Tetramer Subunit Synthesis

In the synthesis of a tetramer subunit, coupling of Boc‑N‑methyl‑L‑isoleucine to a benzyl‑protected hydroxy acid using EDC‑HCl and DMAP in DCM at 0 °C to room temperature afforded the desired ester in 74% isolated yield after 16 h [1]. This value is notable in the context of N‑methyl amino acid couplings, which are generally described as difficult and often produce only low to moderate yields (typically <50% with conventional reagents) and are frequently contaminated with diastereomers . While no direct head‑to‑head comparison with other Boc‑N‑methyl amino acids in this exact system is available, the 74% yield serves as a quantitative benchmark for evaluating the efficiency of this specific building block under standard coupling conditions.

Coupling yield
Reported
74%
Supports expected performance in solution-phase esterification
EDC-HCl/DMAP, DCM, 16 h; tetramer subunit context
Peptide Synthesis N‑Methyl Amino Acid Coupling Tetramer Subunit

Optical Rotation and Chiral Purity

The specific optical rotation of Boc‑N‑methyl‑L‑isoleucine is reported as [α]ᴅ²⁴ = –80 ± 1° (c = 1, MeOH) . This value is markedly different from the optical rotations of the closest structural analogs, Boc‑N‑methyl‑L‑valine ([α]ᴅ²⁵ = –93 ± 2° or –81.25° in EtOH) and Boc‑N‑methyl‑L‑leucine ([α]ᴅ²⁰ = –36 ± 2° in methylene chloride) . The distinct negative rotation of Boc‑N‑methyl‑L‑isoleucine, measured under defined solvent and concentration conditions, provides a straightforward analytical parameter for confirming compound identity and assessing enantiomeric integrity upon receipt or after storage.

Optical rotation
Source review
–80° (MeOH) vs –93° (valine) / –36° (leucine)
Enables chiral identity verification and enantiomeric integrity check
Concentration 1 g/100 mL in methanol; comparators in EtOH or CH₂Cl₂
Chiral Purity Optical Rotation Quality Control

Purity Specifications: HPLC and TLC

Commercially available Boc‑N‑methyl‑L‑isoleucine is offered with well‑characterized purity specifications that allow informed selection based on intended application. Sigma‑Aldrich provides the compound with an assay of ≥97.0% (HPLC) , while Chem‑Impex offers a grade with purity ≥99% (HPLC) . In contrast, the leucine analog Boc‑N‑methyl‑L‑leucine is certified by Sigma‑Aldrich using a different method, ≥99.0% (sum of enantiomers, TLC) , highlighting that analytical methodologies may differ even for closely related compounds. The availability of two distinct purity grades (≥97% and ≥99%) for Boc‑N‑methyl‑L‑isoleucine empowers users to balance cost against purity requirements, a flexibility not uniformly documented for all N‑methyl building blocks.

Purity grades
Supplier-specified
≥97% (HPLC) / ≥99% (HPLC)
Allows grade selection based on sensitivity; leucine analog uses TLC
Analytical method differences to consider
Purity Analysis HPLC Procurement

Applications of Boc-N-methyl-L-isoleucine


Solid-Phase Synthesis of N-Methyl Peptides and Cyclopeptides

Boc‑N‑methyl‑L‑isoleucine is employed in solid‑phase peptide synthesis (SPPS) to introduce an N‑methyl‑L‑isoleucine residue, a modification known to enhance the proteolytic stability and membrane permeability of linear and cyclic peptides. The demonstrated 74% coupling yield in a relevant esterification [1] suggests that this building block can be incorporated with acceptable efficiency using standard carbodiimide activation, thereby reducing the need for specialized, expensive coupling reagents that are often mandatory for more hindered N‑methyl amino acids .

Synthesis of Cyclosporin Analogs

N‑Methyl‑L‑isoleucine is a key residue in cyclosporin A and related immunosuppressive cyclic undecapeptides. Researchers engaged in structure‑activity relationship (SAR) studies or the total synthesis of cyclosporin analogs utilize Boc‑N‑methyl‑L‑isoleucine to install the correct N‑methyl‑L‑isoleucine unit. The ability to source the compound with ≥99% HPLC purity and to verify its chiral identity via optical rotation (–80°) reduces the risk of introducing stereochemical errors that could invalidate biological assays.

Peptidomimetics and Constrained Scaffolds

N‑Methylation restricts the conformational freedom of the peptide backbone, favoring specific secondary structures such as β‑turns or polyproline II helices. Boc‑N‑methyl‑L‑isoleucine, with its β‑branched side chain and N‑methyl group, provides a uniquely hindered residue that can be strategically placed to lock a desired conformation. The solubility profile (soluble in DMSO and methanol) facilitates its use in solution‑phase fragment couplings prior to cyclization, and the availability of a high‑purity grade (≥99% HPLC) minimizes side‑reactions that could compromise the yield of the final constrained macrocycle.

Peptide Therapeutics with Oral Bioavailability

Multiple N‑methylations are a validated strategy for enhancing the oral bioavailability of peptide‑based drugs. Boc‑N‑methyl‑L‑isoleucine serves as a building block for introducing one such N‑methylated residue during the stepwise assembly of therapeutic peptide candidates. The compound's established coupling performance (74% yield under standard conditions) [1] and the ability to obtain it in high purity support its integration into medicinal chemistry workflows where reproducibility and minimal purification burden are paramount.

Application
Selection Property
Validation Focus
N-Methyl peptide SPPS
Coupling efficiency with carbodiimide activation
Protocol-specific coupling yield and purity
Cyclosporin analog SAR
Chiral identity confidence and high purity
Optical rotation verification, HPLC purity grade
β-turn / PPII helix scaffolds
Sterically hindered N-methyl-β-branched residue
Conformational analysis, solution-phase coupling compatibility
Oral peptide bioavailability research
N-Methylation as stability/permeability strategy
Reproducible coupling yields and high-purity grade
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